2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide
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Overview
Description
2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide is a heterocyclic compound that features a thieno[3,2-b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide typically involves the N-acylation of 2-amino-thiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . This process can be carried out in a two-step procedure where 2-(thiophen-2-yl)acetic acid is first converted into 2-(thiophen-2-yl)acetyl chloride, which then reacts with 2-amino-thiophene-3-carbonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The thieno[3,2-b]thiophene core can participate in redox reactions.
Condensation Reactions: The compound can form condensation products with various reagents.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to modulate various biochemical pathways, although detailed studies on its exact mechanism are limited .
Comparison with Similar Compounds
Similar Compounds
- 2-chlorothiophene
- Thieno[3,2-b]thiophene derivatives
- Thiophene-2-boronic acid pinacol ester
Uniqueness
2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide stands out due to its unique thieno[3,2-b]thiophene core, which imparts distinct electronic properties and reactivity compared to other thiophene derivatives .
This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields
Properties
Molecular Formula |
C8H6ClNOS2 |
---|---|
Molecular Weight |
231.7 g/mol |
IUPAC Name |
2-chloro-N-thieno[3,2-b]thiophen-5-ylacetamide |
InChI |
InChI=1S/C8H6ClNOS2/c9-4-7(11)10-8-3-6-5(13-8)1-2-12-6/h1-3H,4H2,(H,10,11) |
InChI Key |
MLYNUODFVIUYBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1SC(=C2)NC(=O)CCl |
Origin of Product |
United States |
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